2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of phthalazinone and triazolopyridine moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the phthalazinone and triazolopyridine intermediates. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . The phthalazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride . These intermediates are then coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases or enzymes by binding to their active sites, thereby blocking their activity . This can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, apoptosis, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities.
Phthalazinone derivatives: Compounds with the phthalazinone moiety also show comparable chemical properties and applications.
Uniqueness
What sets 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide apart is its unique combination of the phthalazinone and triazolopyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C23H26N6O2/c1-16(2)15-29-23(31)18-9-4-3-8-17(18)19(27-29)14-22(30)24-12-7-11-21-26-25-20-10-5-6-13-28(20)21/h3-6,8-10,13,16H,7,11-12,14-15H2,1-2H3,(H,24,30) |
InChI Key |
RJSHIHFJAOOXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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